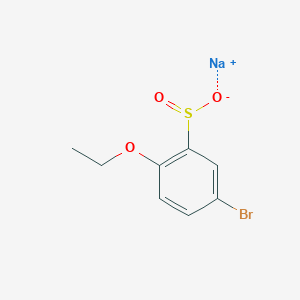
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative. This compound is characterized by its unique structure, which includes an oxazolidine ring, a carboxylic acid group, and a methyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an aldehyde, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a catalyst and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification and amines for amidation are commonly employed.
Major Products
The major products formed from these reactions include oxazolidinones, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-Thiazolidine-4-carboxylic acid: Similar in structure but contains a sulfur atom in the ring.
(4R)-Oxazolidine-4-carboxylic acid: Lacks the methyl group present in (4R)-3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.
Uniqueness
The presence of the methyl group in this compound distinguishes it from other similar compounds, potentially altering its reactivity and binding properties. This unique structural feature can lead to different biological activities and applications.
Propiedades
Fórmula molecular |
C5H7NO4 |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(4R)-3-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c1-6-3(4(7)8)2-10-5(6)9/h3H,2H2,1H3,(H,7,8)/t3-/m1/s1 |
Clave InChI |
BFXOZXAVSIVJKJ-GSVOUGTGSA-N |
SMILES isomérico |
CN1[C@H](COC1=O)C(=O)O |
SMILES canónico |
CN1C(COC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


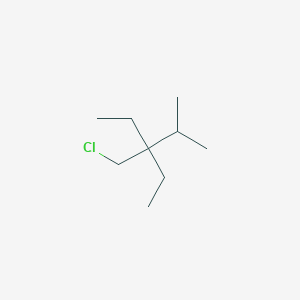
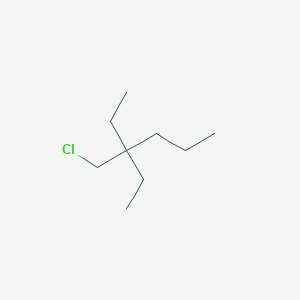


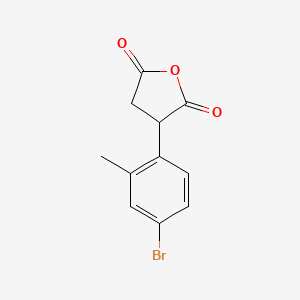

![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
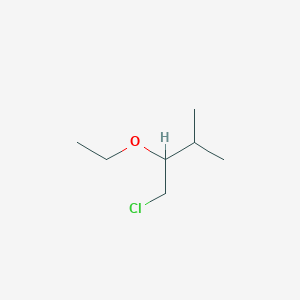



![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
